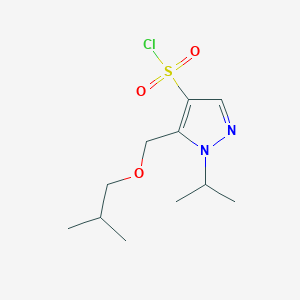
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly used in the synthesis of other chemicals and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride involves the inhibition of specific enzymes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a vital role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the body fluids.
Efectos Bioquímicos Y Fisiológicos
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has several biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antitumor properties, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity. The compound is readily available in high purity, making it suitable for use in sensitive experiments. One of the limitations of using this compound is its high cost. The synthesis of this compound is a complex and expensive process, making it unsuitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride. One of the most significant directions is the development of new drugs based on this compound. The compound has been found to have several potential applications in the treatment of various diseases, and further research is needed to explore its full potential. Another direction is the development of new synthesis methods for this compound. The current synthesis method is complex and expensive, and new methods could lead to a more cost-effective production of the compound.
Conclusion:
In conclusion, 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has several biochemical and physiological effects and has been found to have potential applications in the development of new drugs. Further research is needed to explore its full potential and develop new synthesis methods for the compound.
Métodos De Síntesis
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride can be synthesized using several methods. One of the most commonly used methods involves the reaction of 5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential application in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry. It has been found to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
5-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-8(2)6-17-7-10-11(18(12,15)16)5-13-14(10)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMWDDFGYRLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

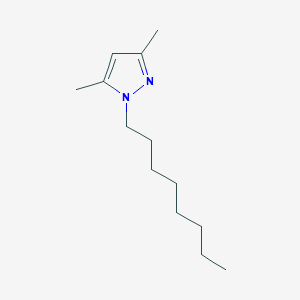
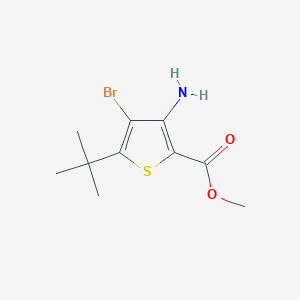
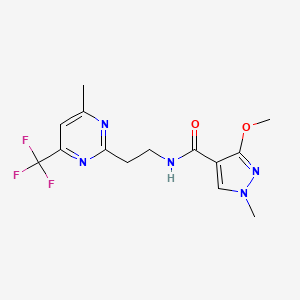
![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)
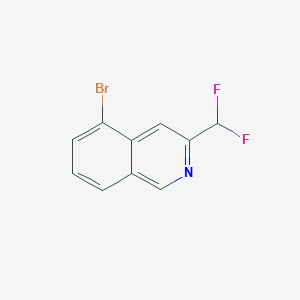
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
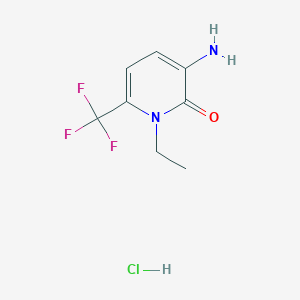
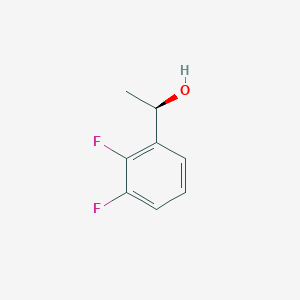
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
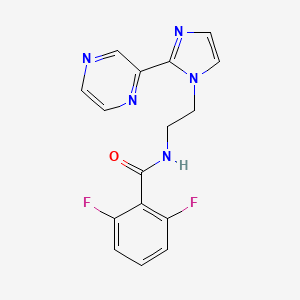
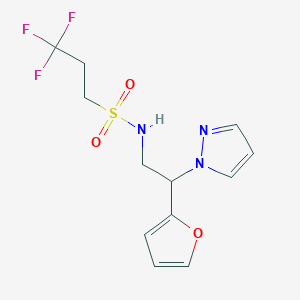
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)